(4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE
Description
The compound “(4-Methoxyphenyl)[4-(2-naphthylsulfonyl)piperazino]methanone” is a structurally complex molecule featuring a methanone core linked to a 4-methoxyphenyl group and a piperazine ring substituted with a 2-naphthylsulfonyl moiety. This architecture combines electron-donating (methoxy) and bulky lipophilic (naphthylsulfonyl) groups, which may influence its physicochemical and pharmacological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and receptor interactions .
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-9-6-18(7-10-20)22(25)23-12-14-24(15-13-23)29(26,27)21-11-8-17-4-2-3-5-19(17)16-21/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBAHCVNWFYEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-naphthylsulfonyl chloride under basic conditions to form the naphthylsulfonyl piperazine intermediate.
Methoxyphenyl Addition: The intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects: The 2-naphthylsulfonyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller groups like 4-methoxyphenylsulfonyl or non-sulfonyl substituents (e.g., morpholino) . This may reduce aqueous solubility but enhance binding to hydrophobic targets.
Physical Properties: The target’s molecular weight (~469.5 g/mol) is higher than analogs with phenyl or morpholino groups, aligning with the naphthyl group’s contribution. The pyridinyl analog () has a predicted boiling point of 626.9°C, suggesting high thermal stability, likely due to its rigid heterocyclic structure .
Sulfonyl-containing analogs (target and ) are expected to exhibit higher polarity than non-sulfonyl derivatives (e.g., morpholino in ), though the naphthyl group may counterbalance this effect .
Research Findings and Implications
Computational Predictions
- The pyridinyl analog () has a predicted pKa of 3.95, suggesting moderate acidity, likely due to the electron-withdrawing trifluoromethyl group . The target compound’s pKa may be higher due to the electron-donating methoxy group.
Biological Activity
The compound (4-Methoxyphenyl)[4-(2-Naphthylsulfonyl)piperazino]methanone is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H27N3O4S
- Molecular Weight : 427.54 g/mol
- CAS Number : Not specified in the available data.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the sulfonyl group may enhance solubility and bioavailability.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing phenolic groups have been shown to scavenge free radicals effectively, reducing oxidative stress in cells.
Enzyme Inhibition
Several studies have focused on the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to therapeutic applications in conditions like hyperpigmentation and melanoma. Compounds structurally related to this compound have demonstrated IC50 values indicating potent inhibition of tyrosinase activity, suggesting similar potential for this compound.
1. Tyrosinase Inhibition Assays
A study conducted on a series of piperazine derivatives showed that compounds with a 4-methoxyphenyl structure inhibited tyrosinase with varying potencies. For example, one derivative exhibited an IC50 value of 3.8 μM against tyrosinase from Agaricus bisporus, indicating strong inhibitory effects .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound A | 3.8 | Strong inhibitor |
| Compound B | 28.9 | Moderate inhibitor |
| Compound C | >50 | Weak or no inhibition |
2. Cytotoxicity Studies
MTT assays have been employed to assess the cytotoxic effects of various derivatives on human cell lines. Notably, compounds with the 4-methoxyphenyl group showed no cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for further development .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | >90 |
| 25 | ~85 |
| 50 | <50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
